molecular formula C9H7ClN2O2 B13175642 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13175642
M. Wt: 210.62 g/mol
InChI Key: OPZYFOLLRYMPRL-UHFFFAOYSA-N
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Description

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. One common method includes the use of 2-aminopyridine, 2-chloroacetaldehyde, and acetic acid under reflux conditions to form the imidazo[1,2-a]pyridine core. Subsequent methylation and carboxylation steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-2-6(10)4-12-7(9(13)14)3-11-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

OPZYFOLLRYMPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C(=O)O)Cl

Origin of Product

United States

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